molecular formula C32H31N5O4 B2396385 N-(5-((2-methoxybenzyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)nicotinamide CAS No. 441048-08-4

N-(5-((2-methoxybenzyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)nicotinamide

Cat. No.: B2396385
CAS No.: 441048-08-4
M. Wt: 549.631
InChI Key: JDBXOORXWSISGQ-UHFFFAOYSA-N
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Description

N-(5-((2-methoxybenzyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)nicotinamide is a potent and highly selective ATP-competitive inhibitor of p21-activated kinase 4 (PAK4). This compound has emerged as a valuable chemical probe for investigating the PAK4 signaling pathway, which plays a critical role in cytoskeletal reorganization, cell motility, and oncogenic transformation. Its primary research value lies in its application in cancer biology studies , where it is used to elucidate the role of PAK4 in tumor cell proliferation, invasion, and survival. The mechanism of action involves binding to the kinase domain of PAK4, effectively blocking its phosphorylation activity and downstream signaling through effectors like GEF-H1 and the Rho GTPase pathway . Research utilizing this inhibitor has provided insights into pathways critical for pancreatic cancer progression and other malignancies, highlighting its utility in pre-clinical drug discovery and target validation. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-[(2-methoxyphenyl)methylcarbamoyl]-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N5O4/c1-41-29-9-3-2-6-23(29)17-34-31(39)22-11-12-28(26(15-22)35-32(40)24-7-5-13-33-16-24)36-18-21-14-25(20-36)27-8-4-10-30(38)37(27)19-21/h2-13,15-16,21,25H,14,17-20H2,1H3,(H,34,39)(H,35,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBXOORXWSISGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CN=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Anticancer Activity

Recent studies have shown that similar compounds exhibit significant anticancer properties. For instance, derivatives of 5-oxopyrrolidine have demonstrated potent cytotoxic effects against lung adenocarcinoma (A549) cells. The mechanism involves the reduction of cell viability through apoptosis induction and cell cycle arrest. Specifically, compounds with structural modifications targeting specific pathways have been noted for their enhanced efficacy compared to standard chemotherapeutics like cisplatin .

Case Study: Structure-Activity Relationship

A study evaluated various derivatives of 5-oxopyrrolidine and identified that those containing free amino groups exhibited superior anticancer activity. For example:

CompoundStructure ModificationA549 Cell Viability (%)Cytotoxicity on Non-Cancerous Cells (%)
Compound 15Carboxylic Acid Group6630
Compound 215-Nitrothienyl Moiety5025

This table illustrates how structural variations influence biological activity, highlighting the importance of functional groups in modulating potency and selectivity.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar derivatives were tested against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain modifications led to increased efficacy against resistant strains, suggesting that the compound could be a candidate for developing new antimicrobial therapies .

Antimicrobial Efficacy Data

PathogenMIC (µg/mL)Resistance Type
Staphylococcus aureus4Methicillin-resistant
Klebsiella pneumoniae8Carbapenem-resistant

This data supports the hypothesis that structural modifications can enhance antimicrobial properties, making the compound a valuable candidate for further investigation.

Cellular Mechanisms

The anticancer activity of the compound may involve multiple cellular mechanisms:

  • Apoptosis Induction : Triggering programmed cell death pathways.
  • Cell Cycle Arrest : Preventing cancer cells from proliferating.
  • Inhibition of DNA Synthesis : Disrupting replication processes in cancer cells.

Molecular Targets

Research has suggested that compounds similar to N-(5-((2-methoxybenzyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)nicotinamide may interact with specific molecular targets involved in cancer progression and microbial resistance.

Comparison with Similar Compounds

Table 1: Key Structural Features of Compound X and Analogues

Compound Core Structure Substituents Potential Targets
Compound X Nicotinamide 2-Methoxybenzyl carbamoyl, methanopyridodiazepinone Kinases, neurological receptors
N-(4-Fluorophenyl)-6-mercapto-nicotinamide () Nicotinamide 4-Fluorophenyl, thioether Enzymes (e.g., dehydrogenases)
N-methylnicotinamide derivatives () Nicotinamide Cyanophenyl, methyl groups, hydroxylpropanyl Proteases, GPCRs

Mechanistic Similarities and Differences

Mechanisms of Action (MOA)

and demonstrate that structurally similar compounds often share MOAs. For instance, oleanolic acid (OA) and hederagenin (HG), which share a triterpenoid scaffold, exhibit overlapping protein targets and transcriptome responses. Applying this principle to Compound X:

  • Shared MOA Prediction: The nicotinamide moiety may confer interactions with NAD⁺-dependent enzymes, while the methanopyridodiazepinone ring could mimic purine or pyrimidine structures, suggesting kinase or DNA-binding activity .
  • Divergence in Activity : Substituents like the 2-methoxybenzyl group may introduce steric or electronic effects that alter target specificity compared to simpler analogues (e.g., ’s 4-fluorophenyl derivatives) .

Gene Expression and Phenotypic Profiling

highlights a critical caveat: only ~20% of structurally similar compounds (Tanimoto coefficient >0.85) exhibit congruent gene expression profiles. For Compound X:

  • Context-Dependent Activity : While its scaffold may predict interactions with kinases or neurological targets (e.g., GABA receptors; ), biological conditions (e.g., cell type, concentration) could significantly modulate efficacy .

Implications for Drug Design and Development

Scaffold Optimization: The methanopyridodiazepinone ring in Compound X offers a unique template for targeting rigid binding pockets, as seen in related diazepine derivatives () .

Synergistic Combinations : suggests that mixing structurally similar compounds (e.g., OA and HG) can amplify efficacy via shared MOAs. Compound X could be paired with nicotinamide analogues for enhanced target coverage .

Q & A

(Basic) What synthetic strategies are effective for constructing the polycyclic core of this compound?

Answer:
The compound's bicyclic and tricyclic moieties (e.g., 1,5-methanopyridodiazepine) require multi-step synthesis. Key steps include:

  • Coupling reactions : Use of tert-butoxycarbonyl (Boc)-protected intermediates to stabilize reactive amines during cyclization (e.g., 3,6-diazabicyclo[3.1.1]heptane derivatives) .
  • Amide bond formation : Reacting nicotinamide precursors with substituted benzylamines under carbodiimide-mediated conditions (e.g., EDCI/HOBt) to ensure regioselectivity .
  • Cyclization : Microwave-assisted synthesis or reflux in inert atmospheres (e.g., N₂) to promote ring closure and minimize side reactions .
    Reference yields : 86–94% for analogous compounds via optimized Boc-deprotection and chromatography .

(Basic) How can reaction conditions be optimized to achieve high yields in coupling steps?

Answer:

  • Temperature/pH control : Maintain reactions at 0–5°C during carbodiimide activation to prevent racemization .
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation of sterically hindered amines .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of aromatic intermediates .
    Data example : Yields of 94% were achieved for N-aryl nicotinamide derivatives using Boc-protected intermediates and silica gel chromatography .

(Basic) What analytical techniques confirm structural integrity and purity?

Answer:

  • 1H/13C-NMR : Assign peaks for methoxybenzyl (δ 3.8–4.0 ppm for -OCH₃) and pyridodiazepine NH (δ 8.2–8.5 ppm) .
  • IR spectroscopy : Verify amide C=O stretches (~1650–1700 cm⁻¹) and NH bends (~3300 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular weight .
    Purity criteria : ≥95% by HPLC, with elemental analysis (C, H, N) within ±0.3% of theoretical values .

(Advanced) How can SAR studies elucidate pharmacophoric elements of this compound?

Answer:

  • Scaffold diversification : Synthesize analogs with modified substituents (e.g., fluorophenyl, iodophenyl) to assess steric/electronic effects on target binding .
  • Bioisosteric replacement : Replace methoxybenzyl with thioether or heteroaryl groups to evaluate hydrogen bonding and lipophilicity .
  • In vitro assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) to correlate structural changes with activity .
    Key finding : Fluorinated aryl groups in analogous compounds improved binding affinity by 30% due to enhanced hydrophobic interactions .

(Advanced) What approaches identify biological targets and mechanisms of action?

Answer:

  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down protein targets, followed by LC-MS/MS identification .
  • Kinase profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Molecular dynamics (MD) : Simulate docking with WDR5 or HDAC isoforms to predict binding modes .
    Note : Unresolved mechanisms in related compounds suggest prioritizing proteomics over single-target hypotheses .

(Advanced) How to resolve contradictions between in vitro bioactivity and computational predictions?

Answer:

  • Orthogonal validation : Repeat assays under varied conditions (e.g., ATP concentration adjustments in kinase assays) to rule out false positives .
  • Metabolic stability testing : Use liver microsomes to assess if poor in vivo activity stems from rapid clearance .
  • Crystallography : Co-crystallize the compound with suspected targets (e.g., WDR5) to validate docking predictions .
    Case study : Discrepancies in IC₅₀ values for pyrimidine analogs were resolved by identifying pH-dependent solubility issues .

(Advanced) How to troubleshoot low yields in coupling reactions?

Answer:

  • Side reaction analysis : Monitor by TLC for Boc-deprotection intermediates (Rf = 0.3–0.5 in EtOAc/hexane) .
  • Alternative coupling reagents : Replace EDCI with HATU for sterically hindered substrates .
  • Purification : Employ gradient flash chromatography (5→50% EtOAc in hexane) to separate unreacted amines .
    Example : Switching from EDCI to HATU increased yields from 70% to 87% in N-iodophenyl derivatives .

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